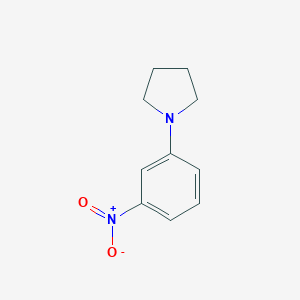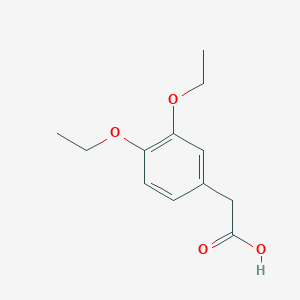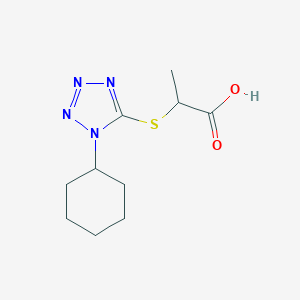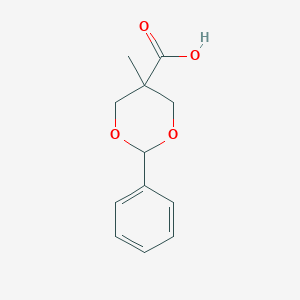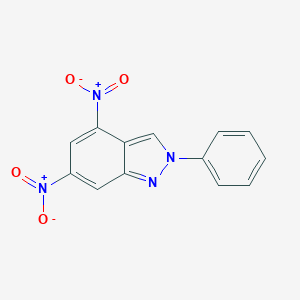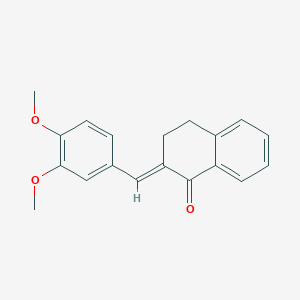
2-(3,4-Dimethoxy benzylidene)-1-tetralone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxy benzylidene)-1-tetralone, commonly known as DMT, is a chemical compound that belongs to the class of tetralones. It is widely used in scientific research due to its unique biochemical and physiological effects. DMT is synthesized using various methods, and its mechanism of action is still not fully understood.
Mechanism Of Action
The exact mechanism of action of DMT is still not fully understood. However, it is believed to work by binding to the serotonin 5-HT2A receptor, which leads to the activation of various signaling pathways in the brain. This results in altered perception, mood, and thought processes.
Biochemical And Physiological Effects
DMT has been shown to produce a range of biochemical and physiological effects. It has been reported to induce altered states of consciousness, including mystical experiences and ego dissolution. DMT has also been shown to increase heart rate and blood pressure, and to cause dilation of the pupils. In addition, it has been reported to have neuroprotective and anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
DMT has several advantages as a research tool. It is relatively easy to synthesize, and its effects are well-characterized. DMT can be administered via various routes, including intravenous, intramuscular, and inhalation. However, there are also limitations to its use. DMT is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. In addition, its psychedelic effects can be difficult to measure objectively.
Future Directions
There are several future directions for research on DMT. One area of interest is its potential therapeutic uses in treating mental disorders such as depression and anxiety. Another area of interest is the study of the neural mechanisms underlying its effects on consciousness and perception. Additionally, there is a need for more research on the safety and long-term effects of DMT use.
Synthesis Methods
DMT can be synthesized using various methods. One of the commonly used methods is the condensation of 3,4-dimethoxybenzaldehyde with cyclohexanone in the presence of a base and a catalytic amount of acid. The resulting product is then reduced to DMT using sodium borohydride. Other methods include the use of palladium catalysts, microwave irradiation, and electrochemical methods.
Scientific Research Applications
DMT is widely used in scientific research due to its unique properties. It has been shown to have a strong affinity for the serotonin 5-HT2A receptor, which is involved in various physiological and psychological processes. DMT has been used to study the effects of psychedelics on the brain, and its potential therapeutic uses in treating various mental disorders such as depression and anxiety.
properties
CAS RN |
130689-14-4 |
|---|---|
Product Name |
2-(3,4-Dimethoxy benzylidene)-1-tetralone |
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C19H18O3/c1-21-17-10-7-13(12-18(17)22-2)11-15-9-8-14-5-3-4-6-16(14)19(15)20/h3-7,10-12H,8-9H2,1-2H3/b15-11+ |
InChI Key |
GAWLBBIQPOSEMR-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CCC3=CC=CC=C3C2=O)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CCC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





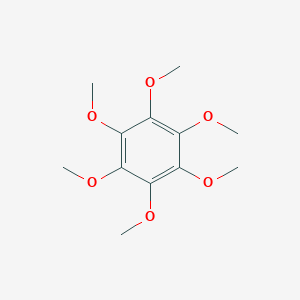
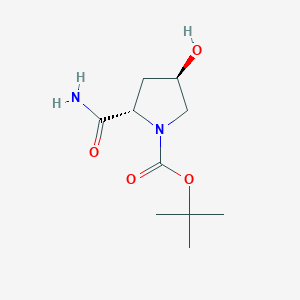
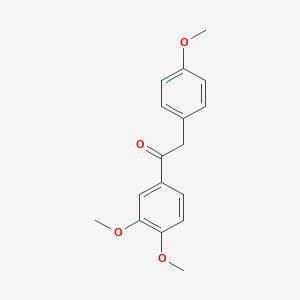
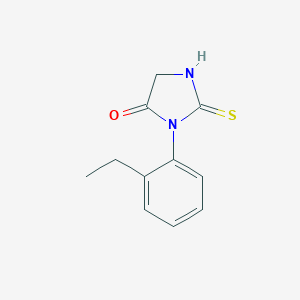
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
